N'-hydroxypyrimidine-2-carboximidamide N'-hydroxypyrimidine-2-carboximidamide
Brand Name: Vulcanchem
CAS No.: 90993-49-0
VCID: VC2906089
InChI: InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
SMILES: C1=CN=C(N=C1)C(=NO)N
Molecular Formula: C5H6N4O
Molecular Weight: 138.13 g/mol

N'-hydroxypyrimidine-2-carboximidamide

CAS No.: 90993-49-0

Cat. No.: VC2906089

Molecular Formula: C5H6N4O

Molecular Weight: 138.13 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxypyrimidine-2-carboximidamide - 90993-49-0

Specification

CAS No. 90993-49-0
Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
IUPAC Name N'-hydroxypyrimidine-2-carboximidamide
Standard InChI InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
Standard InChI Key MTMYDZFBFHZRIJ-UHFFFAOYSA-N
Isomeric SMILES C1=CN=C(N=C1)/C(=N\O)/N
SMILES C1=CN=C(N=C1)C(=NO)N
Canonical SMILES C1=CN=C(N=C1)C(=NO)N

Introduction

Chemical Identity and Basic Properties

N'-hydroxypyrimidine-2-carboximidamide is a pyrimidine derivative with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol. The compound is registered under CAS numbers 1396764-45-6 and 90993-49-0, indicating its recognition in chemical databases and research literature. As a derivative of pyrimidine, it shares the basic heterocyclic aromatic structure that characterizes this important class of organic compounds. The parent pyrimidine structure contains a six-membered ring with nitrogen atoms at positions 1 and 3, making it structurally similar to benzene and pyridine but with distinct electronic properties due to the presence of the nitrogen atoms.

The chemical identity of N'-hydroxypyrimidine-2-carboximidamide can be precisely described using various standardized chemical identifiers. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9), providing a unique textual representation of its molecular structure. Similarly, its Standard InChIKey MTMYDZFBFHZRIJ-UHFFFAOYSA-N offers a condensed, fixed-length identifier suitable for database searches and information retrieval. The SMILES notation, C1=CN=C(N=C1)C(=NO)N, provides another standardized representation of the molecular structure using ASCII characters.

The compound's formal IUPAC name, N'-hydroxypyrimidine-2-carboximidamide, indicates its chemical composition and structure: a pyrimidine ring with a carboximidamide group at position 2, where the amidine nitrogen is hydroxylated. This nomenclature provides insights into the compound's functional groups and potential reactivity patterns. The compound is also registered in PubChem with the compound identifier 135568469, facilitating access to additional information about its properties and related research in this public database.

ParameterValue
CAS Numbers1396764-45-6; 90993-49-0
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
IUPAC NameN'-hydroxypyrimidine-2-carboximidamide
Standard InChIInChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
Standard InChIKeyMTMYDZFBFHZRIJ-UHFFFAOYSA-N
SMILESC1=CN=C(N=C1)C(=NO)N
PubChem Compound ID135568469

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